molecular formula C12H12N2O2 B4652667 2,5-dimethyl-N-(pyridin-4-yl)furan-3-carboxamide

2,5-dimethyl-N-(pyridin-4-yl)furan-3-carboxamide

Cat. No.: B4652667
M. Wt: 216.24 g/mol
InChI Key: LSWLYNGTJMNMRF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(pyridin-4-yl)furan-3-carboxamide is an organic compound belonging to the class of furan derivatives It features a furan ring substituted with two methyl groups at positions 2 and 5, and a carboxamide group attached to a pyridine ring at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-(pyridin-4-yl)furan-3-carboxamide typically involves the following steps:

    Formation of Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Substitution Reactions:

    Amidation Reaction: The carboxamide group is introduced by reacting the furan-3-carboxylic acid derivative with pyridin-4-amine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing green chemistry principles to minimize waste and energy consumption.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 2,5-dimethyl-N-(pyridin-4-yl)furan-3-amine.

    Substitution: Nitrated or halogenated derivatives of the pyridine ring.

Scientific Research Applications

2,5-Dimethyl-N-(pyridin-4-yl)furan-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding affinities.

    Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-(pyridin-4-yl)furan-3-carboxamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical reactions, ultimately leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

    2,5-Dimethylfuran: Lacks the carboxamide and pyridine groups, making it less versatile in medicinal applications.

    N-(Pyridin-4-yl)furan-3-carboxamide: Lacks the methyl groups, which may affect its electronic properties and reactivity.

    2,5-Dimethyl-N-(pyridin-3-yl)furan-3-carboxamide: Similar structure but with the pyridine ring attached at position 3, which can influence its binding affinity and biological activity.

Uniqueness: 2,5-Dimethyl-N-(pyridin-4-yl)furan-3-carboxamide stands out due to its unique combination of functional groups, which confer specific electronic, steric, and binding properties. This makes it a valuable compound for diverse applications in medicinal chemistry, material science, and industrial processes.

Properties

IUPAC Name

2,5-dimethyl-N-pyridin-4-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-7-11(9(2)16-8)12(15)14-10-3-5-13-6-4-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWLYNGTJMNMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57258629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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